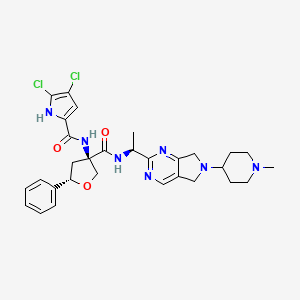
IL17A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IL17A-IN-1 is a potent and orally active inhibitor of interleukin 17A, a cytokine involved in inflammatory and autoimmune diseases. This compound has shown promise in the treatment of conditions such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IL17A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment, ensuring high purity and yield. This would include the use of automated reactors, chromatography for purification, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
IL17A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
IL17A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytokines and their interactions with receptors.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
IL17A-IN-1 exerts its effects by inhibiting the activity of interleukin 17A. This cytokine is involved in the recruitment of neutrophils and the promotion of inflammatory responses. This compound binds to interleukin 17A, preventing it from interacting with its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets include the interleukin 17 receptor and associated signaling proteins such as nuclear factor kappa B and mitogen-activated protein kinases .
Comparaison Avec Des Composés Similaires
IL17A-IN-1 is unique in its high potency and oral bioavailability compared to other interleukin 17A inhibitors. Similar compounds include:
Brodalumab: A monoclonal antibody targeting the interleukin 17 receptor A.
Secukinumab: Another monoclonal antibody that directly targets interleukin 17A.
Ixekizumab: A monoclonal antibody that also targets interleukin 17A .
This compound stands out due to its small molecule nature, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies.
Propriétés
Formule moléculaire |
C30H35Cl2N7O3 |
|---|---|
Poids moléculaire |
612.5 g/mol |
Nom IUPAC |
4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |
Clé InChI |
IBSDYENBKONGIL-JKLWDZIJSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
SMILES canonique |
CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


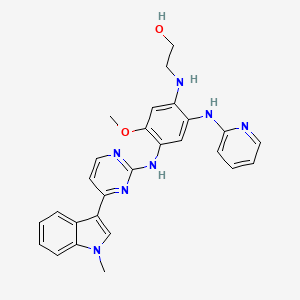
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
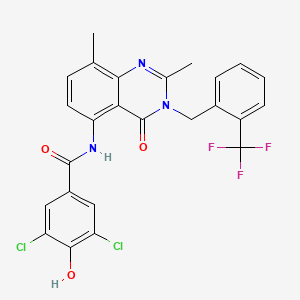
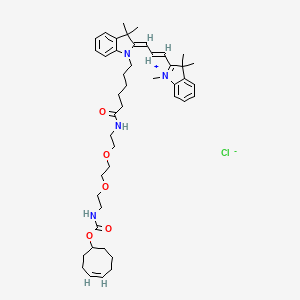
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
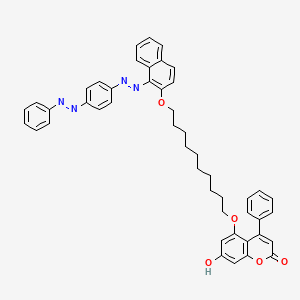
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
